molecular formula C9H12BrN B1610488 N-(2-Bromoethyl)-N-methylaniline CAS No. 51905-47-6

N-(2-Bromoethyl)-N-methylaniline

Cat. No.: B1610488
CAS No.: 51905-47-6
M. Wt: 214.1 g/mol
InChI Key: JSNHRRGVZQEAOB-UHFFFAOYSA-N
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Description

N-(2-Bromoethyl)-N-methylaniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a bromoethyl group attached to the nitrogen atom of N-methylaniline. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Bromoethyl)-N-methylaniline can be synthesized through the alkylation of N-methylaniline with 2-bromoethanol or 2-bromoethyl chloride. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromoethyl)-N-methylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form N-(2-bromoethyl)-N-methylbenzamide using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of N-ethyl-N-methylaniline.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide, potassium carbonate, or other bases in an organic solvent like dichloromethane or ethanol.

    Oxidation Reactions: Potassium permanganate, chromium trioxide in acidic or neutral conditions.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

  • Substitution reactions yield various N-substituted aniline derivatives.
  • Oxidation reactions produce N-(2-bromoethyl)-N-methylbenzamide.
  • Reduction reactions result in N-ethyl-N-methylaniline.

Scientific Research Applications

N-(2-Bromoethyl)-N-methylaniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: this compound derivatives are investigated for their potential as anticancer agents and other therapeutic applications.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Bromoethyl)-N-methylaniline involves the formation of covalent bonds with target molecules. The bromoethyl group acts as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biological molecules. This interaction can lead to the inhibition of enzyme activity or alteration of protein function, which is the basis for its use in medicinal chemistry and biological research.

Comparison with Similar Compounds

N-(2-Bromoethyl)-N-methylaniline can be compared with other similar compounds, such as:

    N-(2-Chloroethyl)-N-methylaniline: Similar structure but with a chloroethyl group instead of a bromoethyl group. It exhibits different reactivity and selectivity in chemical reactions.

    N-(2-Bromoethyl)-N-ethylaniline: Contains an ethyl group instead of a methyl group, leading to variations in physical properties and reactivity.

    N-(2-Bromoethyl)aniline: Lacks the N-methyl group, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of the bromoethyl and N-methyl groups, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

N-(2-bromoethyl)-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNHRRGVZQEAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCBr)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501249
Record name N-(2-Bromoethyl)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51905-47-6
Record name N-(2-Bromoethyl)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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